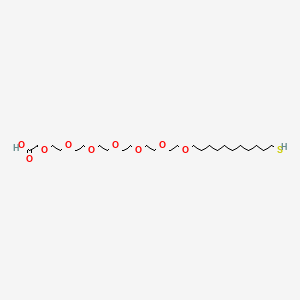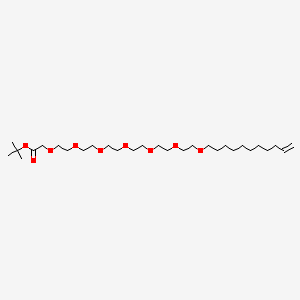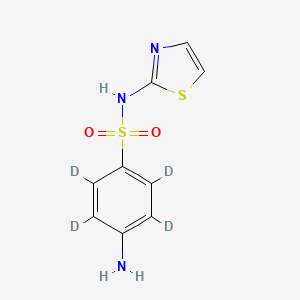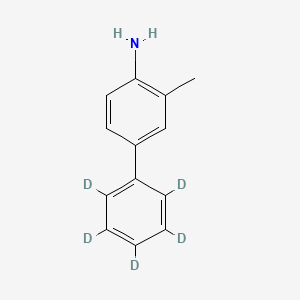
4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-Amino-3-methylbiphenyl. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling. The molecular formula of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is C13H8D5N, and it has a molecular weight of 188.28 g/mol .
Applications De Recherche Scientifique
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 typically involves the introduction of deuterium atoms into the biphenyl structure. One common method is the catalytic deuteration of 4-Amino-3-methylbiphenyl using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the aromatic ring .
Industrial Production Methods
Industrial production of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic labeling. The product is then purified using techniques such as recrystallization and chromatography to obtain high-purity 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5.
Reduction: Amines and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Mécanisme D'action
The mechanism of action of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme activities. The compound’s unique isotopic labeling allows for precise tracking and analysis of its behavior in various biological and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylbiphenyl: The non-deuterated version of the compound.
4-Amino-2-methylbiphenyl: A structural isomer with the amino group at a different position.
4-Amino-3-ethylbiphenyl: A derivative with an ethyl group instead of a methyl group.
Uniqueness
4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research .
Propriétés
IUPAC Name |
2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBISYQIGCOQU-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

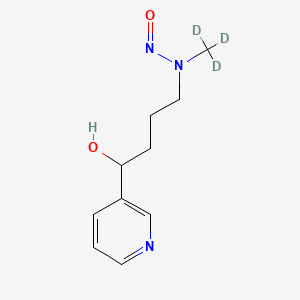
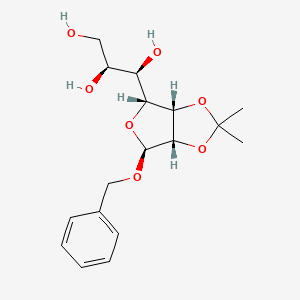
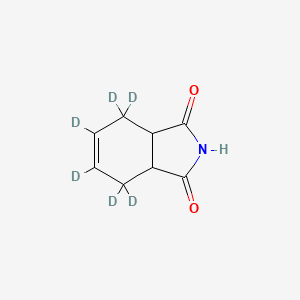
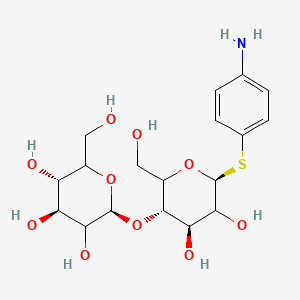
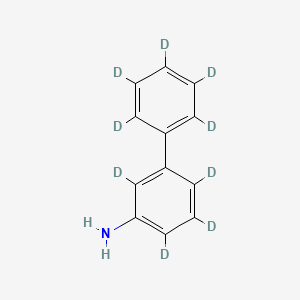
![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)
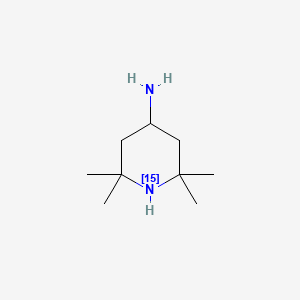
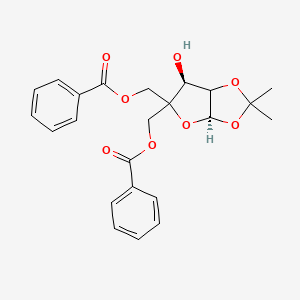
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)
